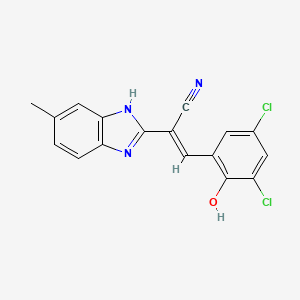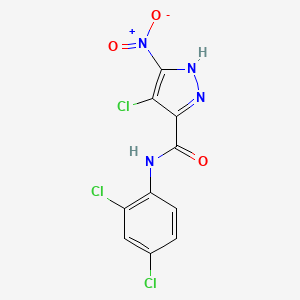
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one
Übersicht
Beschreibung
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one, also known as MNAT, is a chemical compound that belongs to the class of triazine derivatives. MNAT has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
Wirkmechanismus
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one exerts its therapeutic effects through various mechanisms of action. One of the primary mechanisms of action is the inhibition of protein kinases. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting protein kinases, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one can prevent the growth and proliferation of cancer cells. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also exerts its antiviral effects by inhibiting the replication of viruses.
Biochemical and Physiological Effects:
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have various biochemical and physiological effects. In cancer cells, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one inhibits the activity of protein kinases, which leads to cell cycle arrest and apoptosis. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also inhibits the migration and invasion of cancer cells. In addition, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are molecules that play a crucial role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has low toxicity and can be easily synthesized in large quantities. However, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one research. One area of research is the development of 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one analogs with improved solubility and efficacy. Another area of research is the investigation of 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one in combination with other therapeutic agents. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have synergistic effects with other anticancer agents, such as paclitaxel and doxorubicin. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one also has potential as a therapeutic agent for other diseases, such as inflammatory diseases and viral infections. Further research is needed to explore the potential of 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one in these areas.
In conclusion, 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one is a promising chemical compound with potential as a therapeutic agent. Its inhibitory effects on protein kinases make it a promising candidate for the treatment of cancer and other diseases. Further research is needed to explore its potential in other areas and to develop more effective analogs.
Wissenschaftliche Forschungsanwendungen
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have potential as a therapeutic agent in various diseases. It has been extensively studied for its anticancer properties. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has also been studied for its antiviral properties. It has been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-6-(naphthalen-1-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17-20-15(19-16(21-17)22-8-10-24-11-9-22)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWNIJNTOKIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3725694.png)
![3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3725701.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725714.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3725728.png)
![6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B3725739.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3725747.png)
![2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B3725759.png)
![2-({3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}methyl)-3-ethyl-4,5-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B3725760.png)
![3-{[(2-methyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3725761.png)

![4-[2-(2-amino-4-methyl-6-oxo-1-cyclohexen-1-yl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3725771.png)
![2-[2-(2,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3725778.png)
